

Physical and chemical properties of phenyltrimethylammonium hydroxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Phenyltrimethylammonium

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Phenyltrimethylammonium Hydroxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of **phenyltrimethylammonium** hydroxide. It includes key data, detailed experimental protocols, and visualizations to support its application in research and development.

Core Physical and Chemical Properties

Phenyltrimethylammonium hydroxide, also known as trimethylanilinium hydroxide, is a quaternary ammonium salt. It is most commonly supplied as a solution in methanol or water due to the stability of the compound in these forms. The properties of the pure compound are not widely reported, as it is challenging to isolate in a pure, stable form. The data presented below is a compilation from various sources, primarily for its solutions.

Physical Properties

The physical characteristics of **phenyltrimethylammonium** hydroxide are influenced by the solvent in which it is dissolved. The following table summarizes the available data.

Property	Value	Notes	Source(s)
Molecular Formula	C ₉ H ₁₅ NO	[1][2]	
Molecular Weight	153.22 g/mol	[1][2]	
Appearance	Clear, colorless liquid	In solution (methanol or water)	[1][3]
Melting Point	Not available	Data for the pure compound is not readily available.	[3]
Boiling Point	~64-65 °C	For a 0.1M solution in methanol, corresponding to the boiling point of methanol.	[1][4]
Flash Point	10 °C	For solutions in methanol.	[3]
Density	~0.8 g/mL	For a 0.1M solution in methanol.	[1]
Solubility	Miscible	In water and alcohols.	[1]
Refractive Index	n _{20/D} 1.395	[3]	
Vapor Density	1.1	For a 0.1M solution in methanol.	[1]

Chemical Properties

Phenyltrimethylammonium hydroxide's chemical behavior is characterized by its basicity and its utility as a methylating agent.

Property	Value/Description	Notes	Source(s)
pKa	Not available	As a quaternary ammonium hydroxide, it is a strong base.	
Chemical Stability	Stable under normal temperatures and pressures. Air sensitive.	Solutions should be stored under an inert atmosphere.	[1]
Reactivity	Incompatible with strong oxidizing agents and strong acids.	Reacts with acids in a typical acid-base neutralization.	[1]
Hazardous Decomposition	Upon heating, decomposes to form dimethylaniline and methanol. Also may produce carbon monoxide, carbon dioxide, and nitrogen oxides.	Thermal decomposition is the basis for its use in pyrolysis-GC-MS.	[5]

Experimental Protocols

Synthesis of Phenyltrimethylammonium Hydroxide

The synthesis of **phenyltrimethylammonium** hydroxide is typically a two-step process involving the quaternization of an amine followed by ion exchange. A representative laboratory-scale synthesis is described below, adapted from literature procedures.

Materials:

- N,N-dimethylaniline
- Dimethyl sulfate

- Toluene
- Silver(I) oxide
- Deionized water

Procedure:

- Quaternization of N,N-dimethylaniline:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylaniline in toluene.
 - Slowly add an equimolar amount of dimethyl sulfate to the stirred solution. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
 - The reaction is exothermic. Maintain the temperature and stir the mixture until the reaction is complete, which can be monitored by the precipitation of the quaternary ammonium salt, **phenyltrimethylammonium** methyl sulfate.
 - Filter the precipitate, wash with toluene, and dry under vacuum.
- Ion Exchange to the Hydroxide Form:
 - Dissolve the synthesized **phenyltrimethylammonium** methyl sulfate in deionized water.
 - In a separate container, prepare a slurry of silver(I) oxide in deionized water.
 - Slowly add the silver(I) oxide slurry to the stirred solution of the quaternary ammonium salt.
 - A precipitate of silver sulfate will form. Stir the reaction mixture for several hours to ensure complete ion exchange.
 - Filter the mixture to remove the silver sulfate precipitate.

- The resulting filtrate is an aqueous solution of **phenyltrimethylammonium** hydroxide. The concentration can be determined by titration with a standard acid.

Derivatization of Fatty Acids for GC-MS Analysis

Phenyltrimethylammonium hydroxide is widely used as a derivatizing agent for the analysis of fatty acids by gas chromatography-mass spectrometry (GC-MS). The process, often referred to as "on-column methylation" or "pyrolytic methylation," involves the thermal decomposition of the **phenyltrimethylammonium** salt of the fatty acid in the hot GC inlet to form the fatty acid methyl ester (FAME).

Materials:

- Sample containing fatty acids (e.g., lipid extract, oil)
- **Phenyltrimethylammonium** hydroxide solution (e.g., 0.1 M in methanol)
- Internal standard (e.g., a fatty acid not present in the sample)
- Solvent for sample dilution (e.g., methanol or toluene)
- GC vials

Procedure:

- Sample Preparation:
 - Accurately weigh or measure the sample into a GC vial.
 - If the sample is not already in solution, dissolve it in a suitable solvent.
 - Add a known amount of the internal standard solution to the sample.
- Derivatization:
 - Add an excess of the **phenyltrimethylammonium** hydroxide solution to the GC vial containing the sample.

- Cap the vial and vortex briefly to ensure thorough mixing. The reaction to form the **phenyltrimethylammonium** salt of the fatty acid is typically rapid at room temperature.
- GC-MS Analysis:
 - Inject an aliquot of the prepared sample directly into the GC-MS system.
 - The high temperature of the GC inlet (typically 250-300 °C) causes the instantaneous thermal decomposition of the **phenyltrimethylammonium** salt of the fatty acid.
 - The fatty acid is methylated, and the resulting volatile FAME is separated on the GC column and detected by the mass spectrometer.

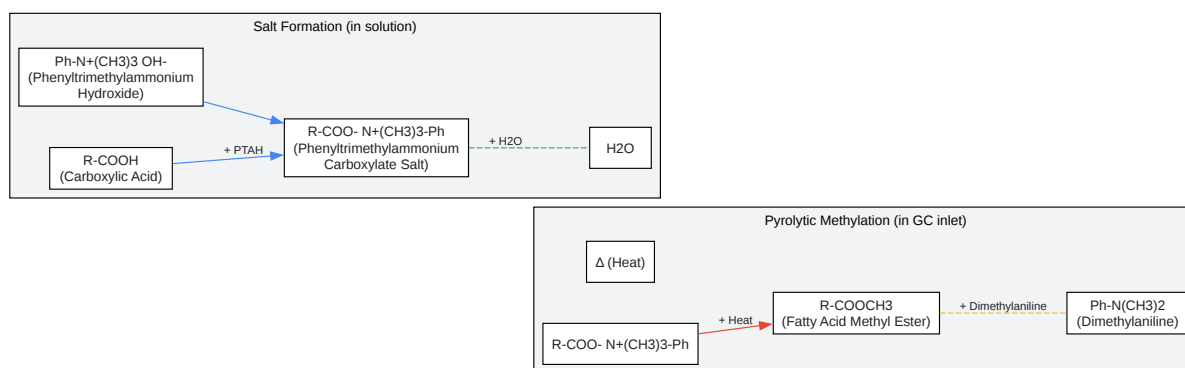
Typical GC-MS Parameters:

- Injector Temperature: 280 °C
- Carrier Gas: Helium
- Column: A suitable capillary column for FAME analysis (e.g., a polar phase like a wax or a mid-polar phase like a 50% phenyl-methylpolysiloxane).
- Oven Program: A temperature gradient program to separate the FAMEs based on their chain length and degree of unsaturation.
- Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected FAMEs.

Visualizations

Reaction Mechanism: Methylation of a Carboxylic Acid

The following diagram illustrates the proposed mechanism for the methylation of a carboxylic acid (R-COOH) using **phenyltrimethylammonium** hydroxide in a GC inlet.

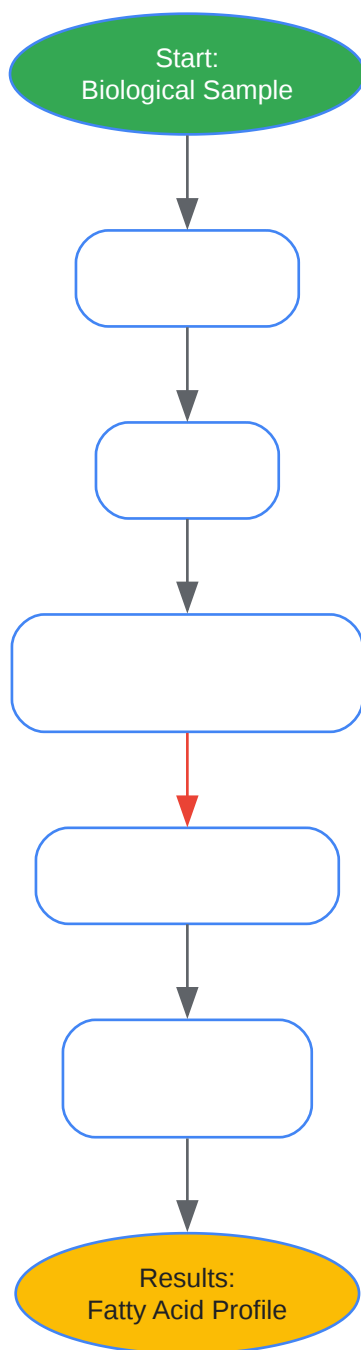


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Caption: Mechanism of carboxylic acid methylation using **phenyltrimethylammonium** hydroxide.

Experimental Workflow: GC-MS Analysis of Fatty Acids

This diagram outlines the typical workflow for the analysis of fatty acids in a biological sample using **phenyltrimethylammonium** hydroxide for derivatization.



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- To cite this document: BenchChem. [Physical and chemical properties of phenyltrimethylammonium hydroxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184261#physical-and-chemical-properties-of-phenyltrimethylammonium-hydroxide]

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